molecular formula C12H17N5O5 B13792621 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-L-lyxose CAS No. 909409-94-5

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-L-lyxose

Cat. No.: B13792621
CAS No.: 909409-94-5
M. Wt: 311.29 g/mol
InChI Key: UCSCTJOMDBKVFA-UIISKDMLSA-N
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Description

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-L-lyxose is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a modified sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-L-lyxose typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by the attachment of the sugar moiety and subsequent modifications to introduce the dimethyl acetal group. Common reagents used in these reactions include protecting groups, oxidizing agents, and reducing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-L-lyxose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with reduced oxidation states.

Scientific Research Applications

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-L-lyxose has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-L-lyxose involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-1-(dimethyl acetal)-L-lyxose can be compared with other similar compounds, such as:

    Acyclovir: A well-known antiviral compound with a similar purine base structure.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

    Ganciclovir: Another antiviral compound with a similar mechanism of action.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct properties and applications compared to these similar compounds.

Properties

CAS No.

909409-94-5

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-amino-9-[(3S,4R,5R)-5-(dimethoxymethyl)-4-hydroxyoxolan-3-yl]-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-20-11(21-2)8-7(18)5(3-22-8)17-4-14-6-9(17)15-12(13)16-10(6)19/h4-5,7-8,11,18H,3H2,1-2H3,(H3,13,15,16,19)/t5-,7+,8+/m0/s1

InChI Key

UCSCTJOMDBKVFA-UIISKDMLSA-N

Isomeric SMILES

COC([C@H]1[C@@H]([C@H](CO1)N2C=NC3=C2N=C(NC3=O)N)O)OC

Canonical SMILES

COC(C1C(C(CO1)N2C=NC3=C2N=C(NC3=O)N)O)OC

Origin of Product

United States

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